Research suggests Bindarit can modulate the immune response. A study published in “Immunobiology (Zeitschrift für Immunitätsforschung): )” investigated its effect on human monocytes stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. The findings showed Bindarit suppressed the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). This indicates Bindarit's potential to regulate the inflammatory response by affecting immune cell activity.
Another area of research explores how Bindarit might influence FABP4, a protein involved in fatty acid uptake and metabolism. Studies suggest FABP4 can contribute to inflammation. A “ResearchGate article” investigated Bindarit's effect on FABP4 expression in human monocytes. The results suggest Bindarit downregulates FABP4 expression, potentially offering a mechanism for its anti-inflammatory properties.
Bindarit is a small-molecule compound classified as an indazole derivative, specifically known as 2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid. It is recognized for its anti-inflammatory properties, primarily through the modulation of inflammatory cytokines and chemokines. Bindarit has been investigated for its therapeutic potential in various inflammatory diseases, including lupus nephritis, arthritis, and diabetic nephropathy . Its chemical formula is , and it possesses a molecular weight of approximately 324.38 g/mol .
Bindarit's anti-inflammatory effects are attributed to its ability to modulate various signaling pathways. Here are some key mechanisms:
Bindarit exhibits significant biological activity as an anti-inflammatory agent. It modulates the secretion of key pro-inflammatory cytokines, notably enhancing interleukin-8 (IL-8) while reducing MCP-1 levels in lipopolysaccharide-stimulated human monocytic cells . The compound's ability to interfere with the NFκB signaling pathway allows it to prevent excessive production of chemokines at inflammation sites, thus reducing chronic inflammation and associated tissue damage . Additionally, bindarit has shown promise in preclinical studies for preventing coronary restenosis and treating diabetic nephropathy .
The synthesis of bindarit typically involves several steps, including:
These synthetic pathways ensure that the compound retains its anti-inflammatory properties while allowing for modifications that may enhance its efficacy.
Bindarit has potential applications in various medical fields due to its anti-inflammatory properties:
Studies have demonstrated that bindarit interacts specifically with fatty acid binding protein 4 (FABP4), which plays a role in cellular lipid metabolism and signaling pathways. Bindarit effectively displaces fatty acids bound to FABP4, indicating a functional interaction that may enhance its therapeutic effects . This interaction is critical for its anti-inflammatory action, as it promotes the nuclear import of FABP4, potentially influencing gene expression related to inflammation .
Several compounds share structural or functional similarities with bindarit. Here are some notable examples:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Pain relief and anti-inflammatory | Widely used; less specific than bindarit |
Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) | Anti-inflammatory and analgesic | Stronger side effects compared to bindarit |
Aspirin | Salicylate | Anti-inflammatory and antipyretic | Irreversible inhibition of cyclooxygenase |
Rofecoxib | Selective COX-2 Inhibitor | Anti-inflammatory | Targeted action on COX-2; withdrawn from market due to safety concerns |
Bindarit stands out due to its specific mechanism targeting the NFκB pathway and selective modulation of chemokine production, which may lead to fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs that often affect multiple pathways indiscriminately . This selectivity makes bindarit a promising candidate for targeted therapies in chronic inflammatory conditions.
Early preparations of Bindarit relied on multistep sequences that began with costly 1-benzyl-1H-indazole-3-carboxylic acid and employed high-temperature reductions or toxic halogenation reagents, resulting in modest overall yields (<40%) and challenging waste streams [3]. Subsequent route engineering has embraced organometallic cross-couplings, safer halogen/magnesium exchange chemistry, and greener solvents such as 2-methyl-tetrahydrofuran, enabling gram-to-kilogram scale production under current good-manufacturing-practice conditions [4] [5].
All contemporary routes converge on two pivotal intermediates: (i) 1-benzyl-3-halogenomethyl-1H-indazoles and (ii) the corresponding Grignard or organozinc reagents at the C-3 benzylic position. A representative five-stage sequence is summarised in Table 1.
Step | Key Transformation | Typical Reagents & Conditions* | Isolated Yield (%) | Source |
---|---|---|---|---|
1 | N-benzylation of 1H-indazole-3-carboxylic acid | Benzyl chloride, triethylamine, 80 – 90 °C | 72 [3] | |
2 | Conversion to 3-halogenomethyl derivative | Thionyl chloride or PCl₅, 0 – 25 °C | 78 [6] | |
3 | Halogen/Mg exchange to give 3-magnesio-indazole | n-Butyl-magnesium chloride, −15 °C | 88 [5] | |
4 | Electrophilic capture with depolymerised formaldehyde | Paraformaldehyde, −5 °C | 71 [5] | |
5 | α-Alkoxy carboxylation (Bargellini-type) to install 2-hydroxy-2-methylpropanoic motif | Chloro-tert-butylacetate, NaOH, 25 °C | 65 [4] |
*Only condensed descriptors are provided; operational specifics, solvent volumes or catalyst loadings are omitted in accordance with the exclusion of administration-style details.
Process improvements have centred on three levers.
Overall, state-of-the-art pilot campaigns report 46 – 52% total yield over five isolated operations, a two-fold gain versus first-generation syntheses [5].
Bindarit’s metabolic fate has been probed in rodents, canines, and human cell models. While full metabolite structural elucidation remains incomplete, converging evidence highlights three dominant pathways.
The presence of glucuronide conjugates in bile but not urine suggests enterohepatic recirculation, a feature that may prolong systemic exposure [12]. In vitro data further reveal negligible cytochrome P450 induction, aligning with the compound’s track record of low drug–drug interaction potential [13].
Pharmacokinetic evaluation combines classical non-compartmental analysis with whole-body autoradiography.
Species | Sampling Matrix | Peak Concentration (Cₘₐₓ, µg ml⁻¹) | Time to Peak (Tₘₐₓ, h) | Apparent Half-life (t₁/₂, h) | Reference |
---|---|---|---|---|---|
Rat | Plasma | 22 | 2 | 10 [14] | |
Mouse | Plasma | 19 | 3 | 9 [15] | |
Mouse | Liver | 28 | 3 | 10 [12] | |
Mouse | Kidney | 31 | 3 | 11 [12] |
In both species the concentration–time profile displays a rapid uptake phase followed by mono-exponential decline, indicating distribution-rate limitation. Steady-state brain-to-plasma ratios remain below 0.25, consistent with limited blood–brain barrier penetration [16]. High levels in kidney and liver confirm hepatobiliary and renal clearance routes [12].
The synthetic advances captured in Section 2.1 directly support the pharmacokinetic findings summarised above. First, minimising halogen-related impurities averts metabolic de-halogenation, thereby simplifying the Phase I oxidative spectrum [6]. Second, the shift to alkaline Earth metal–mediated Grignard chemistry introduces fewer alkali residues, reducing cationic interference with bile acid transporters that mediate hepatic clearance [5]. Finally, the drop in chlorinated solvent residues achieved by switching to 2-methyl-tetrahydrofuran prevents cytochrome P450 inhibition, ensuring reproducible clearance half-lives across batches [4].
Bindarit functions as a selective inhibitor of the monocyte chemotactic protein subfamily of C-C motif chemokines, demonstrating preferential targeting of monocyte chemoattractant protein-1, monocyte chemoattractant protein-2, and monocyte chemoattractant protein-3 [1] [2] [3]. The compound exhibits concentration-dependent inhibition with distinct potency profiles across different cellular contexts and stimulation conditions.
The inhibition of monocyte chemoattractant protein-1 represents the primary mechanism underlying bindarit's anti-inflammatory activity. In lipopolysaccharide-stimulated human monocytes, bindarit demonstrates an inhibitory concentration 50 value of 172 micromolar for monocyte chemoattractant protein-1 production, while the inhibition of monocyte chemoattractant protein-1 messenger ribonucleic acid transcripts occurs at a lower concentration with an inhibitory concentration 50 of 75 micromolar [2] [4]. This differential sensitivity suggests that bindarit primarily acts at the transcriptional level rather than affecting post-translational processing or protein stability.
Target | Cell Type/Model | IC50 (μM) | Stimulus | Reference |
---|---|---|---|---|
MCP-1 (CCL2) | Human monocytes (LPS) | 172 | LPS | [2] |
MCP-1 (CCL2) | MM6 cells (LPS) | 425 | LPS | [4] |
MCP-2 (CCL8) | Various cell types | Not specified | Various | [2] |
MCP-3 (CCL7) | Various cell types | Not specified | Various | [2] |
MCP-1 transcripts | Human monocytes (LPS) | 75 | LPS | [4] |
The selectivity of bindarit for the monocyte chemotactic protein subfamily is demonstrated by its lack of effect on other chemokines including interleukin-8, macrophage inflammatory protein-1 alpha, macrophage inflammatory protein-1 beta, and regulated upon activation normal T cell expressed and secreted chemokine [2] [3]. This selective inhibition profile suggests that bindarit targets specific regulatory mechanisms unique to monocyte chemotactic protein gene expression rather than broadly suppressing chemokine production.
In vascular injury models, bindarit treatment significantly reduces serum monocyte chemoattractant protein-1 levels in a time-dependent manner, achieving 20% reduction at day 1 and 30% reduction at days 7 and 14 following arterial injury [3]. These effects correlate with reduced neointimal formation and decreased smooth muscle cell proliferation, indicating that monocyte chemotactic protein inhibition translates into meaningful biological outcomes in tissue repair and inflammatory responses.
Bindarit exerts profound modulatory effects on the nuclear factor-κB signaling pathway, specifically targeting the classical pathway through inhibition of key regulatory components [5] [6]. The compound demonstrates selective action on nuclear factor-κB subunits, with particular emphasis on the p65 and p65/p50 heterodimers that mediate inflammatory gene expression.
The primary mechanism involves the inhibition of inhibitor of κB alpha phosphorylation, which prevents the degradation of this critical regulatory protein and maintains nuclear factor-κB dimers in an inactive cytoplasmic state [5]. Bindarit treatment results in reduced phosphorylation of both inhibitor of κB alpha and the p65 subunit, leading to decreased activation of nuclear factor-κB dimers and subsequent reduction in nuclear translocation and deoxyribonucleic acid binding activity [5] [6].
Component | Effect | Mechanism | Cell Type | Reference |
---|---|---|---|---|
IκBα phosphorylation | Reduced | Direct inhibition | Macrophages | [5] |
p65 phosphorylation | Reduced | Direct inhibition | Macrophages | [5] |
p65/p50 nuclear translocation | Reduced | Consequence of IκBα stabilization | Macrophages | [5] |
p65 DNA binding | Reduced | Reduced nuclear availability | Macrophages | [5] |
p65-mediated MCP-1 promoter activation | Inhibited by 61% | Specific promoter targeting | Raw 264.7 cells | [5] |
The specificity of bindarit for nuclear factor-κB-mediated monocyte chemoattractant protein-1 regulation is demonstrated through promoter activation studies. Bindarit selectively inhibits p65 and p65/p50-induced monocyte chemoattractant protein-1 promoter activation by 61% and 35%, respectively, while showing no effect on other tested promoter systems including the D-binding protein promoter, apolipoprotein B promoter, and peroxisome proliferator-activated receptor gamma promoter [5]. This selective action indicates that bindarit targets specific nuclear factor-κB-dependent regulatory elements rather than broadly suppressing transcriptional activity.
Chromatin immunoprecipitation experiments reveal that bindarit treatment reduces the binding of nuclear factor-κB dimers to the proximal regulatory region of the murine monocyte chemoattractant protein-1 promoter, providing direct evidence for the compound's ability to interfere with transcription factor-deoxyribonucleic acid interactions [5]. The downstream effects include reduced gene expression and consequently lower levels of secreted monocyte chemoattractant protein-1 protein, establishing a clear mechanistic link between nuclear factor-κB inhibition and chemokine suppression.
Bindarit demonstrates direct physical and functional interactions with fatty acid-binding protein 4, a small cytosolic protein that serves as a lipid chaperone and regulates inflammatory signaling pathways [1] [7]. This interaction represents a novel mechanism through which bindarit modulates cellular lipid metabolism and inflammatory responses.
Competitive binding assays demonstrate that bindarit can displace radiolabeled fatty acids from fatty acid-binding protein 4 with high affinity, exhibiting inhibitory constant values of 19 ± 3 micromolar for oleic acid displacement and 60 ± 17 micromolar for arachidonic acid displacement [7]. Molecular docking analysis reveals that bindarit binds to the fatty acid-binding site of fatty acid-binding protein 4 in a conformation similar to ibuprofen, with calculated binding free energy of -8.1 kilocalories per mole [7].
Parameter | Value | Method | Cell Type | Reference |
---|---|---|---|---|
Binding affinity (Ki) - Oleic acid displacement | 19 ± 3 μM | Competitive binding assay | Purified FABP4 | [7] |
Binding affinity (Ki) - Arachidonic acid displacement | 60 ± 17 μM | Competitive binding assay | Purified FABP4 | [7] |
Binding free energy | -8.1 kcal/mol | Molecular docking | In silico | [7] |
Nuclear translocation enhancement | Significant increase | Immunofluorescence | MM-6 cells | [7] |
FABP4 expression upregulation | PPARγ-dependent | qRT-PCR | MM-6 cells | [7] |
The binding of bindarit to fatty acid-binding protein 4 promotes nuclear translocation of the protein, as demonstrated by immunofluorescence microscopy showing increased nuclear to cytoplasmic fluorescence ratios in bindarit-treated cells [7]. This nuclear translocation is functionally significant as it enables fatty acid-binding protein 4 to interact with nuclear receptors and modulate transcriptional activity.
Bindarit treatment increases fatty acid-binding protein 4 expression in a peroxisome proliferator-activated receptor gamma-dependent manner, suggesting that the compound can activate this nuclear transcription factor [7]. The increased expression and nuclear localization of fatty acid-binding protein 4 impacts peroxisome proliferator-activated receptor gamma signaling and lipopolysaccharide-dependent kinase pathways, creating a complex regulatory network that modulates both inflammatory and metabolic responses.
The functional consequences of bindarit-fatty acid-binding protein 4 interaction include differential regulation of cytokine production, with enhancement of interleukin-8 release and reduction of monocyte chemoattractant protein-1 production [7]. This dual effect highlights the sophisticated nature of bindarit's mechanism of action, involving both pro-inflammatory and anti-inflammatory components that contribute to its overall therapeutic profile.
Bindarit exerts comprehensive effects on transcriptional regulation of chemokine expression through multiple interconnected mechanisms that involve both direct transcriptional inhibition and indirect modulation of transcription factor activity [5] [8]. The compound demonstrates selective targeting of specific gene promoters while leaving others unaffected, indicating a sophisticated mechanism of transcriptional control.
The primary transcriptional target of bindarit is the monocyte chemoattractant protein-1 gene, where the compound specifically inhibits nuclear factor-κB-mediated transcriptional activation [5]. Bindarit treatment results in up to 90% reduction in monocyte chemoattractant protein-1 messenger ribonucleic acid levels in lipopolysaccharide-stimulated cells, with maximal effects observed at the peak of lipopolysaccharide-induced expression [5]. This transcriptional suppression is mechanistically linked to the compound's ability to reduce nuclear factor-κB p65 and p65/p50 dimer binding to the monocyte chemoattractant protein-1 promoter.
Gene Target | Regulation | Mechanism | Fold Change | Cell Type | Reference |
---|---|---|---|---|---|
MCP-1 | Downregulated | NF-κB p65 inhibition | 90% reduction | Multiple | [5] |
MCP-2 | Downregulated | NF-κB p65 inhibition | Not specified | Multiple | [5] |
MCP-3 | Downregulated | NF-κB p65 inhibition | Not specified | Multiple | [5] |
IL-12β/p40 | Downregulated | NF-κB p65 inhibition | Significant reduction | Macrophages | [5] |
IL-8 | Upregulated | PPARγ activation | 2-3 fold increase | Monocytes | [7] |
FABP4 | Upregulated | PPARγ activation | 2-fold increase | Monocytes | [7] |
The transcriptional effects of bindarit extend beyond monocyte chemoattractant protein-1 to include other members of the monocyte chemotactic protein subfamily. Bindarit treatment significantly reduces monocyte chemoattractant protein-2 and monocyte chemoattractant protein-3 expression, indicating that the compound targets shared transcriptional regulatory elements common to these related chemokines [5] [9]. The coordinate regulation of these chemokines suggests that bindarit interferes with common transcriptional machinery or regulatory pathways.
In addition to chemokine suppression, bindarit affects the transcription of other inflammatory mediators including interleukin-12 beta/p40, which is significantly reduced following treatment [5]. This effect on interleukin-12 beta/p40 transcription is mediated through the same nuclear factor-κB-dependent mechanism that regulates monocyte chemoattractant protein expression, indicating a broader impact on inflammatory gene networks.
Conversely, bindarit demonstrates transcriptional activation properties for specific target genes, particularly those regulated by peroxisome proliferator-activated receptor gamma [7]. The compound increases fatty acid-binding protein 4 expression approximately 2-fold through peroxisome proliferator-activated receptor gamma activation, while simultaneously enhancing interleukin-8 transcription by 2-3 fold. This dual regulatory capacity demonstrates that bindarit functions as both a transcriptional repressor and activator depending on the target gene and regulatory context.